2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
Description
Significance of the Tetrazole Moiety in Modern Organic Synthesis
Tetrazoles as Nitrogen-Rich Heterocycles: Synthetic Paradigms and Electronic Features
Tetrazoles are distinguished by their high nitrogen content, a feature that results in high positive heats of formation and thermal stability. researchgate.netbohrium.com The parent ring is a planar, aromatic system, a characteristic that contributes to the stability of its derivatives. bohrium.combohrium.com The electron-rich nature of the four nitrogen atoms also allows the tetrazole ring to act as a strong electron-acceptor. bohrium.com
The most prevalent and versatile method for synthesizing the tetrazole ring is the [2+3] cycloaddition reaction, which typically involves the reaction of a nitrile with an azide (B81097). researchgate.netnih.gov This method is widely employed due to its efficiency and tolerance for a variety of functional groups, allowing for the creation of a diverse library of substituted tetrazoles.
Key Features of the Tetrazole Moiety
| Feature | Description | Reference(s) |
|---|---|---|
| Structure | A five-membered aromatic ring composed of one carbon and four nitrogen atoms. | wikipedia.org |
| Nitrogen Content | Possesses the highest number of nitrogen atoms among stable heterocycles. | nih.gov |
| Electronic Properties | Exhibits high aromaticity and functions as a strong electron-acceptor. The planar structure allows for electron delocalization. | bohrium.combohrium.com |
| Thermodynamics | Characterized by high heats of formation and significant stability. | researchgate.net |
| Common Synthesis | Primarily synthesized via [2+3] cycloaddition of nitriles and azides. | researchgate.netnih.gov |
The Importance of Functionalized Tetrazoles in Advanced Chemical Research
The true utility of the tetrazole moiety is realized when it is functionalized with other chemical groups. These substitutions modulate its properties and enable its use in a wide array of applications. In medicinal chemistry, the tetrazole group is frequently employed as a bioisostere for the carboxylic acid group. bohrium.combohrium.com This substitution is advantageous because tetrazoles exhibit similar acidity to carboxylic acids but possess greater metabolic stability and improved lipophilicity, enhancing the drug-like properties of a molecule. bohrium.combeilstein-journals.org Consequently, the tetrazole moiety is a key component in more than 20 marketed drugs, including the antihypertensive medication Losartan (B1675146). beilstein-journals.orglifechemicals.com
Beyond pharmaceuticals, functionalized tetrazoles are crucial in materials science, where their high nitrogen content is leveraged for the development of high-energy-density materials and gas-generating agents for applications such as automotive airbags. wikipedia.orgresearchgate.netnih.gov The nitrogen atoms also serve as excellent ligands for coordinating with metal ions, leading to the formation of metal-organic frameworks (MOFs) used for purposes like gas storage. lifechemicals.com
Applications of Functionalized Tetrazoles
| Field of Research | Role and Significance | Reference(s) |
|---|---|---|
| Medicinal Chemistry | Acts as a metabolically stable bioisostere of carboxylic acids and a component in numerous FDA-approved drugs. | bohrium.comnih.govlifechemicals.com |
| High-Energy Materials | Serves as a backbone for nitrogen-rich compounds used in explosives and propellants, releasing benign N₂ gas upon decomposition. | researchgate.netresearchgate.net |
| Coordination Chemistry | Functions as a ligand for creating metal-organic complexes and frameworks (MOFs) for applications like gas storage. | researchgate.netlifechemicals.com |
| Polymer Science | Incorporated into synthetic polymers to create materials with specialized properties, such as high CO₂ capture efficacy. | lifechemicals.com |
| Organic Synthesis | Used as versatile intermediates for the synthesis of other heterocyclic systems and as activators in oligonucleotide synthesis. | wikipedia.orgbohrium.com |
Contextualizing 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- within Nitro-Heterocyclic Chemistry
The introduction of a nitro group (–NO₂) onto the tetrazole ring places 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- squarely in the domain of nitro-heterocyclic chemistry. This combination of a high-nitrogen ring with a well-known energetic functional group creates a molecule with properties tailored for specific, high-stakes applications.
The Role of Nitro-Substituted Tetrazoles in High-Energy Materials Research
Nitro-substituted tetrazoles are a focal point of research into next-generation energetic materials. researchgate.net The tetrazole ring itself provides a high positive heat of formation and a dense, stable backbone, while the nitro group acts as an "explosophore," a functional group that enhances the energetic output of the molecule. researchgate.netresearchgate.net This synergistic combination results in compounds that can exhibit advanced energetic performance, including high detonation velocities and pressures, often comparable to or exceeding those of traditional explosives like RDX. researchgate.netsciengine.com
A significant advantage of tetrazole-based energetic materials is their decomposition products. Upon detonation, the tetrazole ring fragments to produce large volumes of environmentally benign nitrogen (N₂) gas, a desirable trait for modern energetic formulations. researchgate.net Research in this area focuses on designing molecules that balance high performance with reduced sensitivity to accidental detonation from heat or impact. rsc.org The synthesis of various nitro-substituted tetrazoles has demonstrated that these compounds are promising candidates to replace conventional energetic materials in both military and civilian applications. researchgate.netrsc.org
Energetic Properties of Selected Nitro-Tetrazole Derivatives
| Compound | Key Features | Performance Context | Reference(s) |
|---|---|---|---|
| Nitro-aryl tetrazole (7) | Contains a –NO₂ functional group. | Exhibits energetic properties close to RDX with enhanced insensitivity. | rsc.org |
| Nitroamino-aryl tetrazole (8) | Contains a –NHNO₂ functional group. | Shows energetic properties close to RDX with enhanced insensitivity. | rsc.org |
| General Nitro-Tetrazoles | Combination of tetrazole backbone and energetic groups (e.g., -NO₂, -ONO₂). | Demonstrate advanced detonation velocity, pressure, density, and heat of formation (HOF). | researchgate.netsciengine.com |
Integration of Ketone Functionalities in Designed Nitrogen-Rich Systems
The presence of the 2-propanone moiety in 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- introduces a ketone functional group, which serves a strategic role in the molecular design. While not an energetic group itself, the ketone offers significant synthetic versatility. In the context of nitrogen-rich systems, a ketone functionality can act as a crucial "synthetic handle."
The carbonyl group (C=O) is a reactive site that can participate in a wide range of organic reactions. For instance, it can be condensed with amines to form imines, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions. This allows the 1-(5-nitro-2H-tetrazol-2-yl) unit to be tethered to other molecules, enabling the construction of more complex, multifunctional systems. The ketone group is often introduced during synthesis through the alkylation of a tetrazole salt with a halo-ketone, such as chloroacetone (B47974), making it an integral part of the molecular architecture from a synthetic standpoint. Furthermore, the polarity of the ketone group can influence the physical properties of the compound, such as its solubility and crystallinity, which are important considerations in the formulation of materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-nitrotetrazol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c1-3(10)2-8-6-4(5-7-8)9(11)12/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOFFEQSFLGZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1N=C(N=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361521 | |
| Record name | 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131394-19-9 | |
| Record name | 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Propanone, 1 5 Nitro 2h Tetrazol 2 Yl
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-. The technique bombards the molecule with energy, causing it to ionize and break apart into smaller, charged fragments. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, a detailed structural picture can be constructed.
For ketones, the molecular ion peak (M+) is generally strong and readily identifiable. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This process is a dominant feature in the mass spectrum. Another potential fragmentation route is the McLafferty rearrangement, which can occur if the alkyl chains attached to the carbonyl group are of sufficient length.
In the case of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, the fragmentation pattern would be influenced by the propanone moiety and the nitro-substituted tetrazole ring. The α-cleavage would likely lead to the loss of a methyl group (•CH₃) or the acetonyl group (•CH₂C(O)CH₃). The presence of the nitro-tetrazole ring introduces additional fragmentation possibilities, including the loss of the nitro group (•NO₂) or cleavage of the tetrazole ring itself. The analysis of these characteristic fragments provides unambiguous confirmation of the compound's structure.
A detailed examination of the mass spectrum would reveal a molecular ion peak corresponding to the exact mass of the compound. The subsequent fragmentation pattern would show distinct peaks corresponding to the stable fragments generated upon ionization.
Table 1: Predicted Key Mass Spectrometry Fragmentation Data for 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
| Fragment Ion | Proposed Structure |
|---|---|
| [M]+ | [C₄H₅N₅O₃]+ |
| [M - CH₃]+ | Loss of a methyl group |
| [M - C₃H₅O]+ | Loss of the propanone side chain |
| [C₃H₅O]+ | Propanone cation |
X-ray Crystallography for Solid-State Molecular Architecture Determination
For 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, single-crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the atoms. The data obtained would include the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and packing of the molecules within the crystal lattice.
Table 2: Representative Crystal Data and Structure Refinement Parameters for a Related Tetrazole Compound
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₁₁N₅O |
| Formula weight | 157.19 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.2472 (19) |
| b (Å) | 9.731 (2) |
| c (Å) | 10.087 (2) |
| α (°) | 90.30 (1) |
| β (°) | 96.228 (10) |
| γ (°) | 96.259 (10) |
| Volume (ų) | 799.8 (3) |
| Z | 4 |
Data derived from a related structure, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, for illustrative purposes. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 Propanone, 1 5 Nitro 2h Tetrazol 2 Yl
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
No published studies were found that specifically detail the use of quantum mechanical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized molecular geometry and electronic structure of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-. Consequently, data regarding bond lengths, bond angles, dihedral angles, molecular orbitals (HOMO-LUMO), and electrostatic potential maps are not available.
Theoretical Predictions of Energetic Attributes within Nitrogen-Rich Compounds
There is no available research that reports the theoretical calculation of the enthalpy of formation or a computational assessment of the thermochemical stability for 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-. Such studies are crucial for understanding the energetic performance and safety of nitrogen-rich compounds.
A review of the literature did not yield any computational studies on the chemical reactivity and stability of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-. Therefore, theoretical data on parameters such as bond dissociation energies, activation energies for decomposition, or sensitivity to stimuli are not available.
Reaction Pathway Analysis and Mechanistic Insights from Computational Models
No computational models or theoretical studies have been published that analyze the reaction pathways or provide mechanistic insights into the decomposition or synthesis of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-.
Chemical Reactivity, Reaction Mechanisms, and Synthetic Applications of 2 Propanone, 1 5 Nitro 2h Tetrazol 2 Yl
Reaction Pathways and Mechanistic Considerations
The reactivity of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is governed by the distinct chemical properties of its three main components: the nitrotetrazole ring, the propanone side chain, and the electronic interplay between them.
Reactions Involving the Nitrotetrazole Moiety
The 5-nitrotetrazole core of the molecule is derived from 5-aminotetrazole (B145819) through diazotization followed by a Sandmeyer-type reaction. researchgate.netsioc-journal.cn The tetrazole ring itself is aromatic and thermodynamically stable. The primary reactivity associated with the parent 5-nitro-2H-tetrazole involves the acidic proton on the ring nitrogen, which allows for the formation of salts, and nucleophilic substitution at the N2 position. researchgate.net Alkylation at this position is a key step in forming derivatives like 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-. For instance, the parent 5-nitro-2H-tetrazole can react with formaldehyde (B43269) to yield 5-nitro-2-hydroxymethyl-tetrazole, demonstrating the susceptibility of the N2 position to electrophilic attack by alkylating agents. researchgate.netsioc-journal.cn Once the propanone side chain is attached, the tetrazole ring itself is generally less reactive under the conditions used to modify the side chain.
Transformations at the Propanone Side Chain
The propanone side chain is the primary site of further chemical transformations, most notably through a process known as destructive nitration. researchgate.net This reaction, typically carried out with a mixture of sulfuric and nitric acids, targets the active methylene (B1212753) (-CH2-) group of the acetonyl moiety. researchgate.netresearchgate.net The mechanism does not involve preliminary nitrosation but proceeds through the sequential introduction of nitro groups onto the methylene carbon. researchgate.net
The process begins with the addition of a nitronium ion (NO2+) to the enol form of the ketone. researchgate.net This is followed by the introduction of a second nitro group. Ultimately, the reaction leads to the hydrolysis and cleavage of the acetyl group (-C(O)CH3), yielding N-dinitromethyl derivatives. researchgate.netresearchgate.net Further nitration can convert the dinitromethyl product into a trinitromethyl derivative. researchgate.net
Table 1: Key Stages of Destructive Nitration of the Propanone Side Chain
| Stage | Description | Key Intermediates/Products |
|---|---|---|
| Enolization | The ketone tautomerizes to its enol form, facilitated by the acidic medium. | Enol of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- |
| Mononitration | The enol reacts with a nitronium ion (NO2+) to form an α-nitroketone intermediate. | 1-(5-nitro-2H-tetrazol-2-yl)-1-nitropropan-2-one |
| Dinitration | A second nitration event occurs at the same carbon. | 1-(5-nitro-2H-tetrazol-2-yl)-1,1-dinitropropan-2-one |
| Destructive Cleavage | The acetyl group is hydrolyzed and cleaved, yielding the final dinitromethyl compound. | 2-(dinitromethyl)-5-nitro-2H-tetrazole |
This interactive table summarizes the key mechanistic steps.
Interplay between the Nitro Group and the Ketone Functionality
A significant electronic interplay exists between the nitrotetrazole moiety and the propanone side chain. The 5-nitro-2H-tetrazol-2-yl group is powerfully electron-withdrawing. This property has a profound effect on the adjacent propanone side chain, specifically by increasing the acidity of the protons on the methylene (-CH2-) carbon. researchgate.net
This increased acidity greatly facilitates the initial and rate-determining step of the destructive nitration pathway: enolization. researchgate.net In the strong acidic environment of the nitrating mixture, the ketone is protonated, further promoting the formation of the enol tautomer. researchgate.net The nitronium ion then readily attacks the electron-rich double bond of the enol. The ketone functionality is essential for activating the methylene group but is ultimately sacrificed and cleaved during the reaction to yield the highly nitrated final product. researchgate.net
2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- as a Synthetic Intermediate
The unique reactivity of this compound makes it a valuable precursor, primarily in the field of energetic materials.
Precursor for Novel High-Nitrogen Compounds
The principal synthetic application of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is its role as a direct precursor to N-dinitromethyl and N-trinitromethyl azoles. researchgate.net These compounds are sought after as high-nitrogen energetic materials due to their high density, positive heats of formation, and excellent detonation properties. researchgate.net The destructive nitration of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- provides a general and effective method for synthesizing these advanced energetic compounds. researchgate.netresearchgate.net
Table 2: Synthesis of High-Nitrogen Compounds
| Precursor | Reaction | Product | Classification |
|---|---|---|---|
| 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- | Destructive Nitration (H2SO4/HNO3) | 2-(dinitromethyl)-5-nitro-2H-tetrazole | High-Nitrogen Energetic Compound |
This interactive table showcases the role of the title compound as a synthetic intermediate.
Role in Complex Molecule Synthesis and Diversification
While its primary application lies in the synthesis of highly nitrated energetic materials, the underlying (5-nitro-2H-tetrazol-2-yl)methyl scaffold is a versatile building block for creating other complex, nitrogen-rich molecules. Structurally similar intermediates, such as 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile, have been used to synthesize more elaborate energetic structures. For example, the acetonitrile (B52724) derivative serves as a starting material for N-CH2-C bridged energetic compounds linking the nitrotetrazole ring to a 1,2,4-oxadiazole (B8745197) ring. nih.gov It has also been used in a multi-step synthesis to produce 5-((5-nitro-2H-tetrazol-2-yl)methyl)-1H-tetrazol-1-ol, a novel high-nitrogen energetic material. google.com These examples demonstrate the utility of the core structure, derived from intermediates like 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, in the diversification and synthesis of advanced, functional, high-nitrogen molecules.
Potential Contributions to Advanced Materials Science
The unique structure of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, which combines a high-nitrogen tetrazole ring with an energetic nitro group, positions it as a compound of interest in the development of advanced materials. Its potential is best understood by examining the foundational principles that guide the creation of such specialized chemicals.
Design Principles for Energetic Materials based on Nitrogen-Rich Heterocycles
The quest for high-energy-density materials (HEDMs) has increasingly focused on nitrogen-rich heterocycles, such as tetrazoles and triazoles. rsc.org These compounds serve as robust backbones for energetic materials due to several key design principles. springerprofessional.de
A primary principle is the maximization of nitrogen content. Heterocyclic compounds rich in nitrogen are sought after for their high positive heats of formation, which stem from the large number of strong nitrogen-nitrogen and carbon-nitrogen bonds. springerprofessional.deresearchgate.net Upon decomposition, these materials release a significant amount of energy and form the environmentally benign and thermodynamically stable dinitrogen (N₂) gas. springerprofessional.de The combination of two or more nitrogen-rich heterocycles is a strategy shown to produce outstanding energetic properties. springerprofessional.de
Another critical design strategy involves the functionalization of these nitrogen-rich rings with energetic groups, most notably the nitro group (–NO₂). springerprofessional.de Introducing nitro groups serves multiple purposes: it increases the molecule's density and enhances its oxygen balance, which are crucial parameters for improving detonation performance. researchgate.netrsc.org The synthesis of energetic materials often involves the nitration of heterocyclic precursors to achieve a desirable balance between energy content and stability. chemistry-chemists.com
Compounds based on a 5-nitro-tetrazole moiety, the core of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, are emblematic of this design philosophy. The tetrazole ring provides a high nitrogen content and a significant positive heat of formation, while the nitro group improves the oxygen balance, pushing the material's energetic potential higher. Research into fused ring systems and caged molecular compounds also shows that such complex structures typically have higher densities than their single-ring counterparts, a key factor for energetic performance. researchgate.net
| Property | RDX | HMX | 5-nitro-tetrazole based compound (example) |
| Density (g cm⁻³) | 1.82 | 1.91 | >1.90 rsc.org |
| Detonation Velocity (km s⁻¹) | 8.75 | 9.10 | >9.00 rsc.org |
| Detonation Pressure (GPa) | 34.0 | 39.3 | >37.0 rsc.org |
| Heat of Formation (kJ mol⁻¹) | +62.8 | +74.9 | High positive values mdpi.com |
This table presents representative data for common energetic materials compared to properties reported for some advanced 5-nitro-tetrazole based energetic materials, illustrating the performance enhancements achieved through nitrogen-rich heterocyclic design.
Catalytic Roles and Bioisosteric Relevance in Organic Synthesis (referencing related tetrazole compounds)
Beyond energetic materials, the tetrazole moiety is a versatile scaffold with significant applications in organic synthesis, both in catalysis and as a bioisostere in medicinal chemistry. researchgate.netnih.gov
Catalytic Roles
Tetrazole compounds have demonstrated utility in the field of catalysis. Their structure, featuring four nitrogen atoms, allows them to act as effective ligands that can coordinate with metal centers to form catalytic complexes. researchgate.net By modifying the electronic and steric environment of the metal center, these tetrazole-based ligands can influence the reactivity and selectivity of a catalyst. researchgate.net This has led to their use in a variety of organic transformations. Furthermore, tetrazole analogues have been employed as reagents in the synthesis of nanomaterials and as ligands for creating metal complexes with sensory applications. researchgate.net Recent advancements have also seen the development of nanomaterial-based catalysts for the efficient and green synthesis of tetrazole derivatives themselves. rsc.org
Bioisosteric Relevance
In medicinal chemistry and drug design, the 5-substituted-1H-tetrazole ring is widely recognized as a classic non-classical bioisostere of the carboxylic acid group. drughunter.comresearchgate.net Bioisosteric replacement is a key strategy for optimizing drug candidates to achieve more potent and selective pharmacological profiles. researchgate.net The tetrazole group mimics the carboxylic acid moiety in several crucial ways:
Acidity: It exhibits comparable acidity, with a pKa value typically in the range of 4.5–4.9, which is very close to that of carboxylic acids (pKa ≈ 4.2–4.5). drughunter.com This allows it to engage in similar ionic interactions with biological targets.
Metabolic Stability: Tetrazoles are generally more stable to metabolic degradation than carboxylic acids. tandfonline.comresearchgate.net
Physicochemical Properties: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity and bioavailability, potentially reducing side effects. tandfonline.comresearchgate.netbohrium.com The tetrazole's ability to form strong hydrogen bonds can also enhance binding affinity to target receptors. drughunter.com
This strategy has been successfully applied in numerous FDA-approved drugs, including the antihypertensive agents losartan (B1675146) and valsartan, where the tetrazole ring is a key component for their therapeutic action. drughunter.comtandfonline.combohrium.com While 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- itself is not a direct analogue of a carboxylic acid-containing drug, the principles of bioisosterism are fundamental to the broader utility of its core tetrazole structure in the synthesis of pharmacologically active agents. nih.govtandfonline.comacs.org
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Significance in Drug Design |
| pKa | ~4.2 - 4.5 drughunter.com | ~4.5 - 4.9 drughunter.com | Comparable acidity allows for similar ionic interactions with biological targets. drughunter.com |
| Lipophilicity | Lower | Generally Higher drughunter.com | Can improve membrane permeability and oral bioavailability. drughunter.com |
| Metabolic Stability | Susceptible to various metabolic transformations tandfonline.com | More resistant to metabolic degradation tandfonline.com | Leads to improved pharmacokinetic profiles. researchgate.net |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor drughunter.com | Contributes to strong target binding affinity. drughunter.com |
This table compares the key physicochemical properties of the carboxylic acid group and its tetrazole bioisostere, highlighting the advantages of this substitution in medicinal chemistry.
Emerging Research Directions and Future Perspectives in the Chemistry of 2 Propanone, 1 5 Nitro 2h Tetrazol 2 Yl
Exploration of Novel Derivatization Strategies and Functional Group Transformations
The presence of a reactive ketone functional group and an aromatic nitro-tetrazole ring in 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- opens up a wide array of possibilities for novel derivatization and functional group transformations. These modifications can be aimed at altering the molecule's physicochemical properties, enhancing its reactivity for further synthesis, or introducing new functionalities for specific applications.
One of the primary targets for derivatization is the carbonyl group of the propanone moiety. Standard ketone chemistry can be employed to generate a diverse library of derivatives. For instance, reduction of the ketone would yield the corresponding secondary alcohol, which could then be subjected to esterification or etherification to introduce a variety of substituents. nih.gov Reaction with Grignard reagents or other organometallics would lead to the formation of tertiary alcohols, allowing for the introduction of various alkyl, aryl, or vinyl groups.
The methylene (B1212753) bridge connecting the propanone and tetrazole moieties is another potential site for functionalization. The acidic nature of the α-protons to the carbonyl group could be exploited for aldol (B89426) condensation reactions with various aldehydes, leading to the formation of α,β-unsaturated ketones. These Michael acceptors can then be used in a range of conjugate addition reactions to introduce further diversity.
The nitro group on the tetrazole ring is a key functional handle for a variety of transformations. Nucleophilic aromatic substitution (SNAr) reactions, although challenging on an electron-rich tetrazole ring, could potentially be explored under specific conditions to replace the nitro group with other functionalities like azides, amines, or halides. Alternatively, reduction of the nitro group to an amino group would provide a crucial intermediate for the synthesis of a new family of derivatives through diazotization and subsequent coupling reactions, or through the formation of amides, sulfonamides, and ureas. sciencemadness.org
| Starting Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |
| Ketone (C=O) | Reduction | NaBH4, LiAlH4 | Secondary Alcohol (-CH(OH)-) |
| Ketone (C=O) | Grignard Reaction | RMgBr | Tertiary Alcohol (-C(OH)R-) |
| α-Methylene (-CH2-) | Aldol Condensation | R-CHO, base | α,β-Unsaturated Ketone |
| Nitro Group (-NO2) | Reduction | H2/Pd, Sn/HCl | Amino Group (-NH2) |
| Nitro Group (-NO2) | Nucleophilic Substitution | Nu- | Substituted Tetrazole |
This table presents potential derivatization strategies for 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- based on its functional groups.
Application of Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The application of MCRs to the 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- scaffold could lead to a rapid diversification of its structure, generating libraries of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. nih.govbeilstein-journals.org
The ketone functionality of the title compound makes it an ideal candidate for participation in several well-known MCRs. For example, in a Biginelli-type reaction, 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- could react with an aldehyde and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones or thiones bearing the nitrotetrazole moiety. Similarly, a Hantzsch-type reaction with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) could yield highly functionalized dihydropyridines.
The Ugi four-component reaction (U-4CR) is another attractive strategy for scaffold diversification. acs.org While the parent molecule itself may not be a direct component, derivatives of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- could be employed. For instance, the corresponding amine obtained from reductive amination of the ketone could serve as the amine component in a U-4CR, reacting with an aldehyde, an isocyanide, and a carboxylic acid to produce α-acetamidocarboxamides.
| MCR Type | Reactants | Potential Scaffold |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Dihydropyridine |
| Ugi Reaction (with amine derivative) | Aldehyde, Isocyanide, Carboxylic Acid | α-Acetamido carboxamide |
| Passerini Reaction (with aldehyde derivative) | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |
This table illustrates the potential application of multicomponent reactions for the diversification of the 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- scaffold.
Advanced Computational Design and Prediction of New Analogs
In recent years, computational chemistry has become an indispensable tool in the design and prediction of new molecules with desired properties. researchgate.net Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, can be employed to guide the synthesis of novel analogs of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- with tailored characteristics.
DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its potential derivatives. iitkgp.ac.in For instance, mapping the electrostatic potential surface can help identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack, thereby guiding derivatization strategies. Furthermore, computational prediction of properties such as heat of formation and detonation velocity can be crucial in assessing the energetic potential of new analogs for applications as high-energy materials. researchgate.net
Molecular docking studies can be employed to explore the potential of these compounds as ligands for biological targets. nih.gov By computationally screening a virtual library of derivatives against the active site of a specific protein, it is possible to identify promising candidates for further synthesis and biological evaluation. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with a higher probability of being active.
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Indices | Guiding synthetic derivatization |
| Density Functional Theory (DFT) | Heat of Formation, Detonation Velocity | Designing high-energy materials |
| Molecular Docking | Binding Affinity, Binding Mode | Identifying potential drug candidates |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction Mechanisms, Transition States | Understanding and optimizing chemical reactions |
This table outlines the application of advanced computational methods for the design and prediction of new analogs of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-.
Development of Specialized Chemical Reagents and Ligands
The unique combination of a chelating tetrazole ring and a reactive propanone moiety suggests that 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- and its derivatives could serve as specialized chemical reagents and ligands in various chemical transformations.
The tetrazole ring is known to act as a bioisostere for the carboxylic acid group and can coordinate to metal centers. nih.govacs.org This property can be exploited to develop novel ligands for catalysis or for the construction of metal-organic frameworks (MOFs). The propanone functionality can be used to anchor the ligand to a solid support or to introduce additional donor atoms for enhanced coordination.
Furthermore, the energetic nature of the nitro-tetrazole moiety could be harnessed in the design of new energetic materials or propellants. at.uabit.edu.cn By carefully modifying the substituents on the propanone backbone, it may be possible to fine-tune the energetic properties and sensitivity of the resulting compounds.
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, and how are intermediates purified?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving hydrazine derivatives. For example:
- Step 1 : React α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form pyrazole intermediates .
- Step 2 : Introduce the nitro-tetrazole moiety using regioselective nitration or cyclization reactions. Purification involves recrystallization (ethanol is commonly used) and vacuum drying to remove solvents .
- Key Data : Yield optimization requires strict stoichiometric control (e.g., equimolar ratios of reactants) and inert atmospheres to prevent side reactions .
Advanced Question: How can regioselectivity be ensured during the synthesis of tetrazole derivatives like 1-(5-nitro-2H-tetrazol-2-yl)-2-propanone?
Methodological Answer:
Regioselectivity is achieved through:
- Substrate Design : Use electron-withdrawing groups (e.g., nitro) to direct cyclization. For example, N-Tosylhydrazones favor 1,3-dipolar cycloaddition to form tetrazoles at specific positions .
- Catalytic Conditions : Employ transition-metal catalysts (e.g., Cu(I)) to stabilize reactive intermediates and reduce competing pathways.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using -NMR to distinguish between 1H- and 2H-tetrazole isomers .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm, nitro groups at ~1520 cm) .
- and NMR : Assign proton environments (e.g., ketone-CH at δ 2.1–2.3 ppm) and carbon signals (tetrazole-C at δ 140–150 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns to verify structural integrity .
Advanced Question: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Isotopic Labeling : Use deuterated solvents or -labeled analogs to distinguish overlapping signals .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .
Basic Question: What are the critical safety precautions for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation (Category 2A per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .
Advanced Question: What computational methods are used to predict the compound’s reactivity or biological activity?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger. Parameters include binding affinity (ΔG) and hydrogen-bonding patterns .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nitro-group reduction energies) .
- MD Simulations : Assess stability in solvated environments (e.g., water) over 100-ns trajectories to evaluate conformational flexibility .
Basic Question: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Test in buffered solutions (pH 3–10) using HPLC to monitor degradation. Nitro-tetrazoles are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C is typical for nitro derivatives) .
Advanced Question: How can this compound be used as a reference standard in analytical method development?
Methodological Answer:
- Calibration Curves : Prepare serial dilutions (1–100 ppm) and analyze via UPLC-MS to establish linearity (R > 0.995) .
- Forced Degradation Studies : Expose to heat, light, and oxidizers to validate stability-indicating methods (e.g., HPLC-UV at 254 nm) .
- Cross-Validation : Compare with pharmacopeial standards (e.g., USP) to ensure compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
